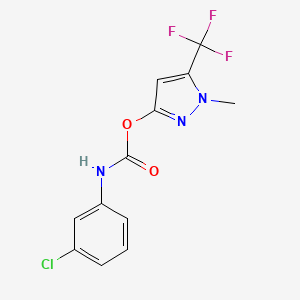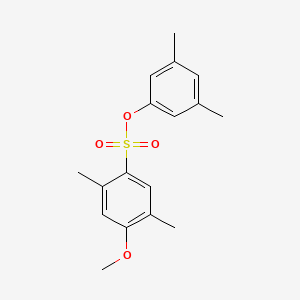![molecular formula C17H15ClN2O2S2 B3003324 5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 325987-20-0](/img/structure/B3003324.png)
5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a novel thiophene derivative. Thiophene derivatives are a class of compounds known for their diverse pharmacological activities. The compound is structurally related to other thiophene derivatives that have been synthesized and studied for their potential therapeutic effects.
Synthesis Analysis
The synthesis of related thiophene derivatives has been described in the literature. For instance, a series of novel thiophene derivatives were synthesized starting from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents . Although the specific synthesis route for 5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is not detailed, it is likely that similar synthetic strategies could be employed, involving initial reactions with organic reagents followed by further functionalization.
Molecular Structure Analysis
Structural studies of thiophene derivatives, such as 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, have been conducted using techniques like single-crystal X-ray diffraction, which confirmed the proposed structures . These studies provide insights into the molecular geometry, crystal system, and intermolecular interactions, such as hydrogen bonds and π-π interactions, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be inferred from their chemical structure and the presence of functional groups. The interactions and reactions of these compounds can involve the formation of hydrogen bonds, π-π interactions, and van der Waals forces, as observed in the crystal packing of structurally related compounds . These interactions can influence the chemical stability and reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of substituents like chloro, propoxyphenyl, and thiazolyl groups can affect the compound's solubility, melting point, and chemical stability. Spectroscopic techniques such as IR, 1H NMR, and MS, along with elemental analysis, are typically used to characterize these properties . The pharmacological activities of these compounds, such as antiarrhythmic, serotonin antagonist, and antianxiety activities, are also indicative of their chemical properties and their interaction with biological systems .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis process of similar thiophene-2-carboxamide compounds involves complex chemical reactions and structural characterizations. For example, Prabhuswamy et al. (2016) detailed the synthesis of a related compound, highlighting the importance of single crystal X-ray diffraction studies in understanding its crystal and molecular structure (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Anticancer Activity
- Thiophene-2-carboxamide derivatives, including those with structural similarities to the specified compound, have shown potential in anticancer applications. Atta and Abdel‐Latif (2021) synthesized new derivatives and found that they exhibit inhibitory activity against various cancer cell lines, indicating their potential in cancer treatment (Atta & Abdel‐Latif, 2021).
Antimicrobial Evaluation
- Research by Talupur, Satheesh, and Chandrasekhar (2021) on similar thiophene-2-carboxamides revealed their potential in antimicrobial applications. Their study involved synthesizing and evaluating the antimicrobial efficacy of these compounds, indicating a possible role in fighting bacterial infections (Talupur, Satheesh, & Chandrasekhar, 2021).
Green Synthesis Approaches
- The focus on environmentally friendly synthesis methods for thiophene-2-carboxamides has been highlighted by Sowmya et al. (2018). They adopted green synthesis techniques for similar compounds, which could be relevant for the sustainable production of the specified compound (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is Coagulation Factor X . Coagulation Factor X plays a crucial role in the blood clotting process. It is a vitamin K-dependent glycoprotein that converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .
Mode of Action
Based on its target, it can be inferred that it may interact with coagulation factor x to inhibit its function, thereby affecting the blood clotting process .
Biochemical Pathways
The compound likely affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting Factor X, the compound could potentially disrupt this cascade, preventing the conversion of prothrombin to thrombin and ultimately the formation of a blood clot .
Pharmacokinetics
These factors significantly impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its potential anticoagulant effects. By inhibiting Factor X, it could prevent the formation of blood clots, which could have significant implications for conditions such as deep vein thrombosis or pulmonary embolism .
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-2-9-22-12-5-3-11(4-6-12)13-10-23-17(19-13)20-16(21)14-7-8-15(18)24-14/h3-8,10H,2,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLYPFTWAHWSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)
![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)




![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)

![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)